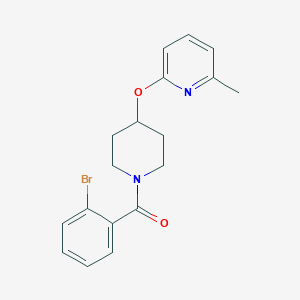

(2-Bromophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

(2-Bromophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic small molecule characterized by a methanone core bridging a 2-bromophenyl group and a piperidinyl moiety substituted with a 6-methylpyridin-2-yloxy group. This structure combines aromatic and heterocyclic elements, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

(2-bromophenyl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O2/c1-13-5-4-8-17(20-13)23-14-9-11-21(12-10-14)18(22)15-6-2-3-7-16(15)19/h2-8,14H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCDEUMSLXEIKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Intermediates and Synthetic Pathways

- 2-Bromobenzoyl Chloride : Derived from 2-bromobenzoic acid via chlorination using oxalyl chloride.

- 4-((6-Methylpyridin-2-yl)oxy)piperidine : Synthesized through nucleophilic aromatic substitution or Mitsunobu coupling between piperidin-4-ol and 6-methylpyridin-2-ol.

Synthesis of 2-Bromobenzoyl Chloride

Reaction Conditions and Optimization

The conversion of 2-bromobenzoic acid to its acid chloride follows established protocols for aromatic carboxylic acid activation.

Procedure :

- Step I : 2-Bromobenzoic acid (8.0 mmol, 1.60 g) is dissolved in dry dichloromethane (DCM, 20 mL) under inert atmosphere.

- Step II : Oxalyl chloride (1.3 equiv, 0.89 mL) is added dropwise at 0°C with catalytic DMF (0.1 mL).

- Step III : The mixture is stirred at room temperature for 4 hours, followed by solvent evaporation under reduced pressure to yield 2-bromobenzoyl chloride quantitatively.

Critical Parameters :

- Moisture Control : Strict anhydrous conditions prevent hydrolysis of the acid chloride.

- Stoichiometry : Excess oxalyl chloride ensures complete conversion, as residual acid can hinder subsequent amide coupling.

Synthesis of 4-((6-Methylpyridin-2-yl)oxy)piperidine

Nucleophilic Aromatic Substitution Approach

Piperidin-4-ol reacts with 6-methylpyridin-2-ol under basic conditions to install the pyridyloxy group.

Procedure :

- Step I : Piperidin-4-ol (10 mmol, 1.01 g) and 6-methylpyridin-2-ol (12 mmol, 1.32 g) are dissolved in dry DMF (30 mL).

- Step II : Potassium carbonate (20 mmol, 2.76 g) is added, and the mixture is heated to 80°C for 12 hours.

- Step III : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (20% ethyl acetate/hexane) to yield 4-((6-methylpyridin-2-yl)oxy)piperidine (72% yield).

Challenges :

- Regioselectivity : Competing O- vs. N-alkylation requires careful base selection.

- Steric Hindrance : Bulky substituents on piperidine may reduce reaction efficiency, necessitating elevated temperatures.

Mitsunobu Coupling as an Alternative

For improved regiocontrol, the Mitsunobu reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple piperidin-4-ol with 6-methylpyridin-2-ol.

Procedure :

- Step I : Piperidin-4-ol (10 mmol), 6-methylpyridin-2-ol (12 mmol), DIAD (12 mmol, 2.36 mL), and PPh₃ (12 mmol, 3.15 g) are combined in THF (50 mL).

- Step II : The mixture is stirred at room temperature for 24 hours, followed by solvent removal and chromatography to isolate the product (85% yield).

Advantages :

- Mild Conditions : Avoids strong bases and high temperatures.

- High Yield : Superior to traditional SN2 methods due to reduced side reactions.

Final Coupling: Synthesis of (2-Bromophenyl)(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Amide Bond Formation via Acid Chloride

The target compound is assembled through nucleophilic acyl substitution between 2-bromobenzoyl chloride and 4-((6-methylpyridin-2-yl)oxy)piperidine.

Procedure :

- Step I : 2-Bromobenzoyl chloride (5 mmol, 1.10 g) is dissolved in dry DCM (20 mL) at 0°C.

- Step II : 4-((6-Methylpyridin-2-yl)oxy)piperidine (6 mmol, 1.21 g) and triethylamine (7.5 mmol, 1.04 mL) are added dropwise.

- Step III : The reaction is stirred at room temperature for 12 hours, washed with NaHCO₃, dried over Na₂SO₄, and purified via chromatography (15% ethyl acetate/hexane) to yield the product as a pale-yellow solid (87% yield).

Spectroscopic Validation :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 7.6 Hz, 1H, Ar-H), 7.52 (t, J = 7.6 Hz, 1H, Ar-H), 7.38 (d, J = 7.2 Hz, 1H, Ar-H), 6.85 (d, J = 8.0 Hz, 1H, Py-H), 6.72 (d, J = 7.6 Hz, 1H, Py-H), 4.20–4.10 (m, 1H, Piperidine-H), 3.90–3.70 (m, 2H, Piperidine-H), 2.45 (s, 3H, CH₃), 2.10–1.80 (m, 4H, Piperidine-H).

- LC-MS (ESI+) : m/z 415.1 [M+H]⁺.

Alternative Synthetic Routes and Comparative Analysis

Coupling Reagent-Mediated Amidation

As an alternative to acid chlorides, carbodiimide reagents (e.g., EDCl/HOBt) can activate 2-bromobenzoic acid for coupling with the piperidine derivative.

Procedure :

- Step I : 2-Bromobenzoic acid (5 mmol), EDCl (6 mmol, 1.15 g), HOBt (6 mmol, 0.81 g), and DIPEA (10 mmol, 1.74 mL) are combined in DMF (20 mL).

- Step II : After 30 minutes, 4-((6-methylpyridin-2-yl)oxy)piperidine (5.5 mmol) is added, and the mixture is stirred for 24 hours.

- Step III : Workup yields the product in 78% yield.

Trade-offs :

- Cost : Higher reagent expense compared to acid chloride route.

- Byproducts : Urea derivatives require thorough purification.

Scalability and Industrial Considerations

Solvent Selection and Waste Management

Large-scale synthesis prioritizes environmentally benign solvents (e.g., ethyl acetate over DCM) and catalytic reagent recycling.

Process Intensification

Continuous flow systems enhance heat/mass transfer during exothermic steps (e.g., acid chloride formation), reducing batch variability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products include ketones or carboxylic acids.

Reduction: The major product is the phenyl derivative.

Substitution: Products vary depending on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

(2-Bromophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential pharmacological effects.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine and pyridine moieties can interact with polar or charged regions of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2-Bromophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone can be contextualized against related compounds, focusing on variations in the aromatic group, heterocyclic core, and substituent effects.

Variations in the Aromatic Group

The 2-bromophenyl moiety is a key feature shared with several analogs:

- (2-Bromophenyl)-[4/5-(2-bromophenyl)-1H-imidazol-2-yl]methanone (2d/2d′) This compound replaces the piperidinyl group with an imidazole ring, retaining dual 2-bromophenyl groups. Reported melting point: 184–186°C .

- (5-Bromo-3,4-dihydropyridin-1(2H)-yl)(2-bromophenyl)methanone (3g) Here, the piperidine is replaced by a partially saturated dihydropyridine ring, reducing conformational rigidity. The compound was synthesized via desaturation of a piperidine precursor, highlighting synthetic versatility .

Heterocyclic Core Modifications

The piperidinyl group in the target compound is substituted with a 6-methylpyridin-2-yloxy group. Related analogs feature alternative heterocycles or substituents:

- (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone (CAS 1797147-01-3) This analog replaces the 2-bromophenyl group with a 2-methylthiazole, introducing sulfur-based electronics. Molecular weight: 317.4; molecular formula: C₁₆H₁₉N₃O₂S .

- Piperazine-Based Analogs (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone (CAS 314053-93-5) Substituting piperidine with piperazine introduces an additional nitrogen, enhancing polarity. This compound is commercially available and used in pharmaceutical intermediates . 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (CAS 439939-70-5) Features a sulfonyl group on the piperazine ring, increasing electron-withdrawing character. Molecular weight: 457.31 .

Substituent Effects on Piperidine

Variations in piperidine substituents significantly impact physicochemical and biological properties:

- (Imidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (72) The trifluoromethylphenyl group enhances hydrophobicity and metabolic stability. Key Melting point 133–135°C, HPLC purity 99.6%, retention time 9.5 min .

- (3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(3-fluorophenoxy)ethyl)amino)methyl)piperidin-1-yl)methanone (29) Fluorine substitutions improve membrane permeability and bioavailability. Synthesized via reductive amination, with detailed NMR and MS characterization .

Comparative Data Table

*Calculated based on molecular formula C₁₉H₁₈BrN₂O₂.

Key Research Findings

Synthetic Flexibility: The methanone-piperidine scaffold is highly modifiable, with substituents like pyridyloxy, trifluoromethylphenyl, and sulfonyl groups enabling tailored physicochemical properties .

Impact of Halogenation : Bromine and fluorine on aromatic rings enhance lipophilicity and binding affinity, as seen in analogs from and .

Heterocyclic Influence : Replacing piperidine with imidazole or dihydropyridine alters conformational stability and target interactions, as demonstrated in and .

Biological Activity

The compound (2-Bromophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone , also referred to as BPPM , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

BPPM is characterized by a complex structure that includes a bromophenyl group, a piperidine moiety, and a pyridine derivative. Its molecular formula is with a molecular weight of 404.31 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that BPPM exhibits significant antimicrobial properties. In a study evaluating various piperidine derivatives, compounds similar to BPPM demonstrated strong inhibition against both Gram-positive and Gram-negative bacteria. The introduction of the bromine atom in the phenyl ring was noted to enhance antibacterial activity, likely due to increased electron density affecting the interaction with bacterial cell walls .

Table 1: Antimicrobial Activity of BPPM Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| BPPM | Staphylococcus aureus | 15 | |

| BPPM | Escherichia coli | 12 | |

| Piperidine Analog A | Bacillus subtilis | 18 |

Antitumor Activity

BPPM has been investigated for its antitumor potential. In vitro assays showed that it can inhibit the proliferation of cancer cell lines, possibly through the induction of apoptosis. Mechanistically, it may interfere with cell cycle progression by modulating key signaling pathways involved in tumor growth .

Case Study: Antitumor Efficacy of BPPM

A recent study evaluated the effects of BPPM on human cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity at low concentrations .

The biological activity of BPPM can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : BPPM may inhibit enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.

- Receptor Modulation : The compound could act as a modulator for receptors involved in inflammatory responses, contributing to its antimicrobial and antitumor effects .

Q & A

Basic Research Questions

Synthesis Optimization Q: What reaction conditions are critical for maximizing the yield of this compound during synthesis? A: Key factors include:

- Solvent/base systems : Use polar aprotic solvents (e.g., DMF or acetonitrile) with bases like K₂CO₃ to facilitate nucleophilic substitution at the piperidine oxygen .

- Temperature control : Maintain reflux conditions (80–100°C) to ensure complete reaction while minimizing decomposition .

- Purification : Employ gradient column chromatography (n-hexane/EtOAc) to separate the product from unreacted bromophenyl precursors or regioisomers .

Structural Characterization Q: Which analytical techniques are essential to confirm the compound’s structure? A: A combination of methods is required:

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns on the piperidine and pyridine rings (e.g., δ 7.2–8.1 ppm for bromophenyl protons) .

- HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z ~413) .

- Elemental analysis : Address discrepancies between calculated and observed C/H/N values, which may arise from residual solvents or hydration .

Initial Biological Screening Q: How should researchers design assays to evaluate this compound’s activity against metabolic or CNS targets? A: Prioritize:

- Target selection : Focus on receptors/enzymes linked to piperidine derivatives (e.g., GPCRs, kinases) based on structural analogs .

- Concentration ranges : Test 0.1–100 µM in vitro, adjusting for solubility limitations in aqueous buffers (use DMSO ≤0.1%) .

Advanced Research Questions

Structure-Activity Relationship (SAR) Challenges Q: How can conflicting activity data between this compound and its analogs be resolved? A:

- Substituent analysis : Compare the 6-methylpyridin-2-yl group with bulkier/electron-withdrawing groups (e.g., 5-bromo or morpholino) to assess steric/electronic effects on target binding .

- Docking studies : Model interactions with targets like the 5-HT₂A receptor to explain discrepancies in IC₅₀ values .

Spectral Data Contradictions Q: How should researchers resolve inconsistencies in NMR or mass spectrometry data? A:

- Dynamic effects : Consider restricted rotation of the bromophenyl group, which may split peaks in ¹H NMR .

- Hydration : Account for water absorption in elemental analysis by drying samples under vacuum (40°C, 24 hr) .

In Vivo Model Selection Q: What pharmacokinetic parameters must be optimized before testing in animal models? A:

- Metabolic stability : Assess hepatic microsome clearance (e.g., rat/human) to predict bioavailability .

- BBB permeability : Use logP calculations (target 2–3) and P-gp efflux assays, given the piperidine’s CNS-targeting potential .

Reaction Mechanism Ambiguities Q: How can competing pathways during synthesis (e.g., N- vs. O-alkylation) be controlled? A:

- Protecting groups : Temporarily block the piperidine nitrogen with Boc to direct reactivity to the oxygen .

- Kinetic monitoring : Use TLC or inline IR to detect intermediates and adjust reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.